- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl BoronatesACS Catalysis, 2021, 11(16), 10138-10147,
Cas no 91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane)

91890-02-7 structure
商品名:4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
CAS番号:91890-02-7
MF:C10H19BO2
メガワット:182.067663431168
MDL:MFCD22188201
CID:1059755
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane
- 2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (E)- (ZCI)
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-1-methyl-1-propenyl]- (9CI)
- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
- (E)-2-Butene-2-boronic acid pinacol ester
- (E)-2-Buten-2-ylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
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- MDL: MFCD22188201
- インチ: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-
- InChIKey: HEZPWTQUZJEVQF-FPLPWBNLSA-N
- ほほえんだ: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C/C
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM218870-1g |
(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-02-7 | 95% | 1g |
$736 | 2022-08-31 | |
TRC | T303610-2.5g |
4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane |
91890-02-7 | 2.5g |
$ 1200.00 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200010-50mg |
(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-02-7 | 98% | 50mg |
¥1364.00 | 2024-04-25 | |
eNovation Chemicals LLC | D268010-1g |
TRANS-4,4,5,5-Tetramethyl-2-(1-methyl-propenyl)-[1,3,2]dioxaborolane |
91890-02-7 | 97% | 1g |
$1185 | 2024-08-03 | |
eNovation Chemicals LLC | Y1009496-500mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 95% | 500mg |
$400 | 2024-07-28 | |
Advanced ChemBlocks | O32815-250MG |
(E)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-02-7 | 95% | 250MG |
$350 | 2023-09-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-250mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-5g |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 5g |
¥20898.02 | 2025-01-21 | |
eNovation Chemicals LLC | Y1009496-50mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 95% | 50mg |
$195 | 2025-02-22 | |
eNovation Chemicals LLC | Y1009496-500mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 95% | 500mg |
$400 | 2025-02-22 |
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 -
1.2 -
リファレンス
- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydesLiebigs Annalen der Chemie, 1987, (11), 977-85,
合成方法 3
はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt
1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt
リファレンス
- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component couplingChemical Communications (Cambridge, 2017, 53(36), 4922-4925,
合成方法 4
はんのうじょうけん
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C
リファレンス
- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalizationChemical Science, 2020, 11(23), 5944-5949,
合成方法 5
はんのうじょうけん
リファレンス
- Product subclass 10: vinyloxyboranesScience of Synthesis, 2004, 6, 337-401,
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Raw materials
- 2-Butene, 2-bromo-,(2Z)- (9CI)
- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methoxyboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Magnesium, [(1Z)-1-methyl-1-propenyl]bromo-
- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane 関連文献
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:91890-02-7)4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

清らかである:99%
はかる:5g
価格 ($):2590.0